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This in-depth technical guide details the discovery of Thp2's involvement in messenger RNA
(mRNA) export, a critical process for gene expression in eukaryotes. Thp2, a key component of
the THO and TREX (TRanscription-EXport) complexes, plays a crucial role in coupling
transcription with the subsequent export of newly synthesized mRNA from the nucleus to the
cytoplasm for translation. This document provides a comprehensive overview of the seminal
research, including quantitative data, detailed experimental protocols, and visualizations of the
molecular pathways and experimental workflows.

Introduction: The Link Between Transcription and
MRNA EXxport

The journey of a gene from DNA to protein is a highly regulated and compartmentalized
process in eukaryotic cells. After transcription of a gene into pre-mRNA in the nucleus, the pre-
MRNA undergoes several processing steps, including capping, splicing, and polyadenylation,
to become a mature mRNA. This mature mRNA must then be efficiently exported through the
nuclear pore complexes (NPCs) to the cytoplasm, where it can be translated into a functional
protein. It is now well-established that these processes are not independent but are tightly
coupled. The discovery of the THO and TREX complexes, and the role of Thp2 within them,
was a significant milestone in understanding this coupling.
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Initial studies in Saccharomyces cerevisiae identified a set of genes, including HPR1 and
THOZ2, that when mutated, led to defects in transcription elongation and a hyper-recombination
phenotype.[1][2] This suggested a link between transcription and the maintenance of genome
stability. Subsequent research revealed that Hprl and ThoZ2 are part of a stable protein
complex, the THO complex.

The Identification of Thp2 as a Core Subunit of the
THO Complex

The breakthrough in identifying the complete THO complex came from the work of Chavez and
colleagues in 2000.[2][3][4] Through a combination of biochemical and genetic approaches,
they identified Thp2 as a novel and essential component of this complex.

Key Experiment: Purification of the THO Complex

The researchers used a tandem affinity purification (TAP) strategy to isolate the THO complex
from yeast cells. A strain was constructed where the endogenous THO2 gene was replaced
with a version encoding a His6- and hemagglutinin (HA)-tagged Tho2 protein.[4] This allowed
for a two-step purification of the complex, leading to the identification of its core components.

Experimental Protocol: Tandem Affinity Purification (TAP) of the THO Complex

e Yeast Strain:Saccharomyces cerevisiae strain expressing Tho2 tagged with a His6 and HA
epitope tag at the C-terminus.

e Cell Lysis: Yeast cells were grown to mid-log phase, harvested, and spheroplasted using
lyticase. Spheroplasts were then lysed in a buffer containing non-ionic detergent and
protease inhibitors.

« First Affinity Purification (Nickel Affinity Chromatography): The cell lysate was incubated with
Ni-NTA agarose beads to bind the His6-tagged Tho2 and its associated proteins. After
washing, the complex was eluted with imidazole.

o Second Affinity Purification (Immunoaffinity Chromatography): The eluate from the first step
was incubated with anti-HA antibody-coupled beads. After extensive washing, the bound
proteins were eluted with a low-pH buffer or by peptide competition.
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» Protein Identification: The eluted proteins were separated by SDS-PAGE and visualized by
silver staining. Individual protein bands were excised and identified by mass spectrometry.

This experiment revealed that Tho2 co-purified with Hprl, Mftl, and a previously
uncharacterized protein, which was named Thp2.[3][4]

Functional Characterization of Thp2

Following its identification, the function of Thp2 was investigated by creating a thp2A null
mutant in yeast. The phenotype of the thp2A mutant was found to be remarkably similar to that
of other THO complex mutants (hprlA, tho2A, and mftlA), indicating that Thp2 is a bona fide
and functionally important subunit of the THO complex.[1][3][5]

Quantitative Data on the Phenotypes of thp2A Mutants

The functional importance of Thp2 was underscored by quantitative analysis of the defects
observed in thp2A mutant cells. These defects pointed towards a role in both transcription and
genome stability.
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Phenotype Wild-Type

thp2A Mutant

Fold Change

Reference

Transcription

Elongation ([3-
galactosidase 100%
activity of a lacZ

reporter)

17%

~6-fold decrease

[1]

Mitotic Hyper-
recombination
(recombination _
) 1.0 (normalized)
frequency in the
L-lacZ-URAS3

system)

11

11-fold increase

[1]

Mitotic Hyper-
recombination
(recombination )
) 1.0 (normalized)
frequency in
another repeat

system)

30

30-fold increase

[1]

Table 1: Quantitative analysis of transcription and recombination defects in the thp2A mutant.

These data clearly demonstrated that the absence of Thp2 severely impairs the expression of a

long, GC-rich reporter gene (lacZ) and dramatically increases the rate of mitotic recombination,

phenotypes characteristic of a defective transcription elongation process.[1]

Experimental Protocol: Analysis of Transcription

Elongation

The defect in transcription elongation in thp2A mutants was assessed by measuring the

expression of a reporter gene.

e Yeast Strains and Plasmids: Wild-type and thp2A yeast strains were transformed with a

plasmid carrying the E. coli lacZ gene under the control of the yeast GAL1 promoter.
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 Induction of Gene Expression: Cells were grown in a medium containing galactose to induce
the expression of the lacZ gene.

o [(-Galactosidase Assay: Cell extracts were prepared, and the activity of the -galactosidase
enzyme was measured using a colorimetric assay with o-nitrophenyl-3-D-galactopyranoside
(ONPG) as a substrate. The rate of ONPG cleavage is proportional to the amount of
functional LacZ protein produced.

o Data Analysis: The [-galactosidase activity in the mutant was compared to that of the wild-
type strain to determine the extent of the transcription defect.

Thp2 and the TREX Complex: Coupling
Transcription to mRNA Export

Further research by Strasser and colleagues in 2002 revealed that the THO complex is part of
a larger, evolutionarily conserved complex named TREX (TRanscription-EXport).[5] This
discovery was crucial in establishing the direct link between transcription and mRNA export and
solidified the role of Thp2 in this process.

Identification of the TREX Complex

The TREX complex was identified through the purification of the mRNA export factor Sub2 (the
yeast homolog of human UAP56) and its interacting partners.

Experimental Protocol: Tandem Affinity Purification (TAP) of the TREX Complex

e Yeast Strain: A yeast strain was constructed with a TAP tag (containing a calmodulin-binding
peptide and Protein A) fused to the C-terminus of Sub2.

o Cell Lysis and Initial Purification: Cell extracts were prepared and incubated with 1gG-
sepharose beads to bind the Protein A portion of the TAP tag.

o TEV Protease Cleavage: The bound complex was released from the beads by cleavage with
Tobacco Etch Virus (TEV) protease.

o Second Affinity Purification: The TEV eluate was incubated with calmodulin-coated beads in
the presence of calcium.
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e Elution and Analysis: The complex was eluted with a calcium-chelating agent (EGTA) and
the constituent proteins were identified by mass spectrometry.

This purification revealed that Sub2 is in a stable complex with the four subunits of the THO
complex (Tho2, Hprl, Mftl, and Thp2), as well as the mRNA export factor Yral (the yeast
homolog of human Aly/REF).[5]

Visualization of the TREX Complex and its Function

The discovery of the TREX complex led to a model where the complex is recruited to nascent
transcripts during transcription and facilitates the subsequent export of the mature mRNA.
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Figure 1: The TREX complex couples transcription to mRNA export.

This diagram illustrates the recruitment of the TREX complex, including Thp2, to the
transcription machinery and the nascent mRNA, facilitating its journey to the nuclear pore for

export.
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Thp2's Role in mMRNA Export: Experimental
Evidence

The physical association of Thp2 with mRNA export factors within the TREX complex strongly
suggested its direct involvement in the export process. This was confirmed by experiments that
visualized the localization of mMRNA in thp2A mutant cells.

Key Experiment: In Situ Hybridization

Fluorescent in situ hybridization (FISH) was used to visualize the localization of poly(A)+ RNA
(a marker for most mRNAS) in yeast cells. In wild-type cells, poly(A)+ RNA is distributed
throughout the cytoplasm. However, in mutants with defects in mRNA export, poly(A)+ RNA
accumulates in the nucleus.

Experimental Protocol: Fluorescent In Situ Hybridization (FISH) for Poly(A)+ RNA

Yeast Strains: Wild-type and thp2A yeast strains.

o Cell Fixation and Permeabilization: Cells were fixed with formaldehyde and the cell wall was
permeabilized with lyticase and zymolyase.

o Hybridization: The permeabilized cells were incubated with a fluorescently labeled oligo(dT)
probe, which specifically binds to the poly(A) tails of mMRNAs.

e Washing: Unbound probe was removed by a series of washing steps.

e Microscopy: The cells were mounted on a slide and visualized using a fluorescence
microscope. The localization of the fluorescent signal indicates the location of the poly(A)+
RNA.

The results of this experiment showed a clear nuclear accumulation of poly(A)+ RNA in thp2A
cells, providing direct evidence for a defect in mRNA export.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A protein complex containing Tho2, Hprl, Mftl and a novel protein, Thp2, connects
transcription elongation with mitotic recombination in Saccharomyces cerevisiae - PMC
[pmc.ncbi.nlm.nih.gov]

2. embopress.org [embopress.org]

3. A protein complex containing Tho2, Hprl, Mftl and a novel protein, Thp2, connects
transcription elongation with mitotic recombination in Saccharomyces cerevisiae - PubMed
[pubmed.ncbi.nim.nih.gov]

4. embopress.org [embopress.org]

5. THP2 | SGD [yeastgenome.org]

To cite this document: BenchChem. [The Discovery of Thp2's Role in mRNA Export: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1575679?utm_src=pdf-body-img
https://www.benchchem.com/product/b1575679?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC305808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC305808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC305808/
https://www.embopress.org/doi/10.1093/emboj/19.21.5824
https://pubmed.ncbi.nlm.nih.gov/11060033/
https://pubmed.ncbi.nlm.nih.gov/11060033/
https://pubmed.ncbi.nlm.nih.gov/11060033/
https://www.embopress.org/doi/abs/10.1093/emboj/19.21.5824?keytype2=tf_ipsecsha&ijkey=c7ea16796475262c8a64cf61ddc85674e34d5a00
https://www.yeastgenome.org/locus/S000001210
https://www.benchchem.com/product/b1575679#discovery-of-thp2-s-involvement-in-mrna-export
https://www.benchchem.com/product/b1575679#discovery-of-thp2-s-involvement-in-mrna-export
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1575679#discovery-of-thp2-s-involvement-in-mrna-
export]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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